1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-
Description
1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]- is a polyol derivative with a 1,3-propanediol backbone substituted by a hydroxymethyl group and a benzyloxymethyl group at the C2 position. This structure confers unique physicochemical properties, including increased lipophilicity due to the aromatic benzyloxy moiety and enhanced hydrogen-bonding capacity from the hydroxyl groups. The benzyloxy group is particularly notable for its stability under basic conditions but susceptibility to acidic hydrolysis, making it a versatile intermediate in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-2-(phenylmethoxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-7-12(8-14,9-15)10-16-6-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDUUYIXPMPEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474981 | |
| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130147-42-1 | |
| Record name | 2-(Hydroxymethyl)-2-[(phenylmethoxy)methyl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130147-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
In contrast, 2-(hydroxymethyl)-2-methyl-1,3-propanediol is highly water-soluble, making it suitable for aqueous-phase reactions . The dioxane-containing analog () exhibits intermediate polarity due to its cyclic ether group .
Chemical Reactivity: The benzyloxy group is labile under acidic conditions, enabling selective deprotection in multi-step syntheses. This contrasts with carbamate derivatives (e.g., carisoprodol), which require enzymatic or hydrolytic cleavage for activation . Amino-substituted analogs (e.g., 2-amino-2-methyl-1,3-propanediol) exhibit basicity (pKa ~8.0), enabling their use as buffering agents, while the target compound’s hydroxyl groups favor hydrogen bonding .
Applications :
- Pharmaceuticals : Carbamate derivatives (e.g., carisoprodol) are used as muscle relaxants, whereas the target compound’s benzyl-protected structure may serve as a prodrug intermediate .
- Polymer Chemistry : Esterified derivatives (e.g., triacetoacetate in ) are precursors for cross-linked polymers, while the dioxane-containing analog could be used in hydrophilic resins .
Synthetic Utility :
- The methyl-substituted analog (CAS 77-85-0) is a key ligand in lithium triolborate complexes for Suzuki-Miyaura cross-coupling reactions, highlighting the role of steric hindrance in catalytic activity . The target compound’s bulkier benzyl group may impede such reactions but enhance stability in storage.
Notes on Data Limitations
- CAS Numbers : Several analogs lack CAS numbers in the evidence, limiting precise identification.
- Physical Properties : Melting points, boiling points, and solubility data are sparse, necessitating extrapolation from structural analogs.
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